2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid, also known as a derivative of para-aminobenzoic acid, is a compound that incorporates a trifluoromethyl group attached to a phenyl ring. This compound is classified under the category of aromatic amino acids and is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which enhances biological activity and lipophilicity.
The synthesis of 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid can be achieved through various methods. One common approach involves the reaction of para-aminobenzoic acid with a trifluoromethyl-substituted aromatic compound. The following steps outline a typical synthetic route:
Technical details regarding the reaction mechanisms and conditions can vary based on the specific reagents and catalysts used, but the general principles remain consistent across different synthetic approaches .
The molecular structure of 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid can be represented as follows:
The compound exhibits a planar structure due to resonance stabilization within the aromatic rings, contributing to its chemical stability and reactivity profile .
2-((4-(trifluoromethyl)phenyl)amino)benzoic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound for various applications in drug development and materials science .
The mechanism of action for 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid primarily involves its role as an inhibitor or modulator in biological systems. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets such as enzymes and receptors.
Quantitative data regarding its efficacy and potency in biological assays would be necessary for further understanding its mechanism of action .
The physical and chemical properties of 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid include:
These properties are crucial for determining its behavior in various chemical environments and applications .
The applications of 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid are diverse:
Further research into its biological activity and mechanism will likely expand its applications across various scientific fields .
2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid (referred to in some literature as Compound 1 or BA) is a potent inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme critically overexpressed in CRPC. AKR1C3 catalyzes the NADPH-dependent reduction of weak androgens (Δ4-androstene-3,17-dione and 5α-androstane-3,17-dione) into potent ligands for the androgen receptor (AR), such as testosterone and 5α-dihydrotestosterone (DHT). This intratumoral androgen synthesis reactivates AR signaling despite castration therapy [1] [3]. The compound competitively inhibits AKR1C3 by binding its active site, as revealed by X-ray crystallography (PDB ID: 4DBU). Its trifluoromethylphenyl group penetrates the SP1 subpocket of AKR1C3, inducing a conformational shift in Phe311 that deepens the binding pocket—a feature absent in other AKR1C isoforms [1] [6]. This inhibition blocks androgen biosynthesis at nanomolar potency (IC50 = 0.06 µM), suppressing CRPC progression [3] [8].
Table 1: AKR1C3 Inhibition Profile of 2-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid
Parameter | Value | Method |
---|---|---|
IC50 (AKR1C3) | 0.06 µM | S-tetralol assay |
Selectivity (vs. AKR1C1) | 378-fold | Enzyme kinetics |
Selectivity (vs. AKR1C2) | 257-fold | Enzyme kinetics |
COX-1/COX-2 Inhibition | >100 µM | Cell-free enzymatic assays |
AKR1C3 is a key node in the "adaptive androgen biosynthesis" pathway of CRPC, converting adrenal precursors (e.g., DHEA) into testosterone and DHT. 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid disrupts this pathway by:
Selectivity is critical due to the roles of AKR1C1 and AKR1C2 in inactivating DHT. 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid demonstrates >100-fold selectivity for AKR1C3 over AKR1C1 (IC50 = 22.7 µM) and AKR1C2 (IC50 = 15.4 µM) [1] [3]. Key determinants of selectivity include:
Table 2: Selectivity Profile Across AKR Isoforms
Isoform | Primary Function | IC50 (µM) | Fold Selectivity vs. AKR1C3 |
---|---|---|---|
AKR1C3 | Testosterone/DHT synthesis | 0.06 | 1x |
AKR1C1 | DHT inactivation (20α-HSD) | 22.7 | 378x |
AKR1C2 | DHT inactivation (3α-HSD) | 15.4 | 257x |
AKR1C4 | Bile acid synthesis | 62.7 | 1,045x |
Combining 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid with AR-targeting agents enhances efficacy in CRPC models:
Table 3: Synergistic Effects with Anti-Androgen Therapies
Combination Partner | Cancer Model | Synergy Metric | Biological Outcome |
---|---|---|---|
Enzalutamide | HCC827 ER-resistant CDX | Combination Index = 0.5 | 55% tumor volume reduction |
Abiraterone acetate | LNCaP-AKR1C3 cells | Testosterone reduction >80% | Blocked AR nuclear translocation |
R-bicalutamide | HeLa-AR3a reporter | IC50 reduction of 38–45% | Enhanced apoptosis vs. monotherapy |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2